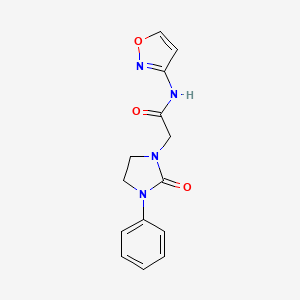

N-(isoxazol-3-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(1,2-oxazol-3-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c19-13(15-12-6-9-21-16-12)10-17-7-8-18(14(17)20)11-4-2-1-3-5-11/h1-6,9H,7-8,10H2,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSDGHZEOCXWKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)NC2=NOC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(isoxazol-3-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly as a modulator of various physiological processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features an isoxazole ring and an imidazolidinone moiety, which are significant for its biological activity. The general structure can be represented as follows:

This compound is characterized by its ability to interact with various biological targets, leading to diverse pharmacological effects.

Research indicates that this compound acts primarily as an EPAC (Exchange Protein directly Activated by cAMP) antagonist. EPAC proteins play crucial roles in mediating the effects of cAMP, which is pivotal in regulating numerous intracellular processes. The inhibition of EPAC has been linked to various therapeutic benefits, including anti-cancer properties and modulation of metabolic pathways .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds have revealed critical insights into how modifications to the structure can enhance or diminish biological activity. For instance, the introduction of different substituents on the phenyl ring or the isoxazole moiety can significantly alter the potency of these compounds as EPAC antagonists. Notably, substituents at the 3-, 4-, and 5-position on the phenyl ring were found to be particularly influential in enhancing inhibitory activity .

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds related to this compound. For example:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 1 | MIA PaCa-2 | 10 | Reduces metastasis |

| Compound 2 | A2780 (Ovarian carcinoma) | 4.47 - 52.8 | Induces G2/M arrest |

| Compound 3 | MCF7 (Breast cancer) | Not specified | Tubulin polymerization inhibition |

These findings indicate that derivatives of this compound can significantly inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including cell cycle arrest and inhibition of tubulin polymerization .

Viral Inhibition

In addition to its anticancer properties, this compound has shown promise in virology. Specifically, it has been reported to inhibit Middle East Respiratory Syndrome Coronavirus (MERS-CoV) replication in vitro. At non-toxic concentrations, this compound effectively reduced viral yields and protected cells from cytopathic effects caused by MERS-CoV infection .

Case Studies

Case Study 1: Cancer Metastasis Reduction

In a study involving MIA PaCa-2 cells, administration of this compound resulted in a significant reduction in local and distant metastasis when administered at a dose of 10 mg/kg via intraperitoneal injection over three weeks .

Case Study 2: Viral Infection Mitigation

Another study demonstrated that treatment with this compound at a dose of 50 mg/kg orally for three weeks led to a notable decrease in plasma leptin levels while also providing protection against MERS-CoV by inhibiting viral RNA replication .

Chemical Reactions Analysis

Acetamide Linker Formation

The acetamide bridge (-CH₂-CONH-) is constructed through nucleophilic acyl substitution:

- Coupling Strategy :

Optimization :

- Silver triflate (AgOTf) catalysis, as described for β-carbolinone synthesis , improves coupling efficiency (yields: 60–85%).

- Polar aprotic solvents (e.g., MeOH, DCM) minimize side reactions .

Functionalization of the Isoxazole Ring

The isoxazol-3-yl group undergoes regioselective modifications:

Modifications on the Imidazolidinone Ring

The 3-phenyl group and carbonyl oxygen are reactive sites:

Phenyl Ring Functionalization

- Electrophilic Aromatic Substitution : Nitration or sulfonation at the para position of the phenyl group occurs under standard conditions (HNO₃/H₂SO₄ or SO₃/H₂SO₄) .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the phenyl ring to cyclohexyl, altering hydrophobicity .

Carbonyl Reactivity

- Condensation : Reacts with hydrazines to form hydrazones, enabling further heterocycle formation (e.g., triazoles) .

- Nucleophilic Attack : Grignard reagents (e.g., MeMgBr) open the imidazolidinone ring, yielding diamino ketones .

Stability and Degradation Pathways

- Hydrolytic Degradation : The imidazolidinone ring undergoes base-catalyzed hydrolysis (pH > 10) to form diamino carboxylic acids .

- Photodegradation : UV exposure (~254 nm) cleaves the acetamide bond, generating isoxazol-3-amine and imidazolidinone fragments .

Catalytic and Biological Interactions

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

The imidazolidinone ring in the target compound distinguishes it from indolinone- or thiazolidinone-based analogs:

- Indolinone Derivatives: highlights 2-oxoindoline derivatives (e.g., compounds 2, 15, IK) with substituted phenyl or naphthyl groups. These exhibit varied bioactivity profiles, likely due to the planar indolinone core enabling π-π stacking with biological targets.

- Thiazolidinone Analogs: describes coumarin-linked thiazolidinones (e.g., 3a-l), where the sulfur atom in the thiazolidinone ring may confer distinct electronic properties compared to the nitrogen-rich imidazolidinone. Thiazolidinones are historically associated with antidiabetic activity (e.g., PPAR-γ agonists), suggesting divergent therapeutic applications .

Substituent Effects on Isoxazole Moieties

The isoxazol-3-yl group in the target compound differs from fluorinated or hydroxylated isoxazole derivatives in :

- Fluorinated Isoxazole (Compound 55): (E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide (Activity: 6.554) incorporates fluorine, which enhances electronegativity and metabolic stability. However, the target compound’s non-fluorinated isoxazole may exhibit reduced membrane permeability but improved synthetic accessibility .

- Hydroxylated Isoxazole (Compound 56): (E)-N-(3-hydroxyisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide (Activity: 6.815) features a hydroxyl group, increasing hydrophilicity.

Q & A

Q. What are the key synthetic routes for N-(isoxazol-3-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the imidazolidinone ring via cyclocondensation of phenyl-substituted precursors, followed by coupling with the isoxazole moiety. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .

- Catalysts : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency .

- Temperature : Controlled heating (60–80°C) minimizes side reactions . Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and chromatographic methods validate the compound’s structural integrity?

- NMR spectroscopy : H and C NMR confirm substituent connectivity (e.g., imidazolidinone carbonyl at ~170 ppm, isoxazole protons at 6.5–7.5 ppm) .

- HPLC : Reverse-phase HPLC with UV detection monitors purity (retention time: ~12.5 min under C18 column, 70:30 MeOH:HO) .

- Mass spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 341) .

Q. What are the primary biological targets of this compound, and how are preliminary screenings conducted?

Target hypotheses focus on enzymes (e.g., kinases, cyclooxygenases) and receptors (e.g., GPCRs) due to structural analogs’ activities . Screening involves:

- In vitro assays : Enzyme inhibition (IC determination) and receptor-binding studies (radioligand displacement) .

- Cell-based models : Cytotoxicity (MTT assay) and anti-inflammatory activity (TNF-α/IL-6 ELISA) in macrophage lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

- Substituent variation : Introducing electron-withdrawing groups (e.g., -F, -NO) on the phenyl ring to enhance target affinity .

- Heterocycle replacement : Swapping isoxazole with thiazole or oxadiazole to modulate solubility and metabolic stability .

- Pharmacophore modeling : QSAR software (e.g., Schrödinger) identifies critical interactions (e.g., hydrogen bonding at imidazolidinone carbonyl) .

Q. How should researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability or off-target effects. Mitigation approaches:

- Dose-response validation : Replicate IC values across independent labs .

- Selectivity profiling : Use panels of related enzymes/receptors to identify cross-reactivity .

- Metabolite analysis : LC-MS/MS detects active metabolites that may skew results .

Q. What computational methods predict this compound’s pharmacokinetic and toxicity profiles?

- ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 65–75%) and blood-brain barrier penetration (low) .

- Toxicity alerts : Derek Nexus flags potential hepatotoxicity (imidazolidinone ring) .

- Molecular dynamics : Simulates target binding stability (e.g., RMSD < 2.0 Å over 100 ns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.